
4,4'-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with diphenylamino and dibenzoic acid groups, which contribute to its distinctive chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a condensation reaction involving appropriate precursors.
Substitution with Diphenylamino Group: The diphenylamino group is introduced via a nucleophilic substitution reaction.
Attachment of Dibenzoic Acid Groups: The final step involves the esterification or amidation reaction to attach the dibenzoic acid groups to the pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino and pyridine groups can interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-{4-[4-(Diphenylamino)phenyl]pyridine-2,6-diyl}dibenzoic acid
- 4,4’-{4-[4-(Diphenylamino)phenyl]pyridine-2,6-diyl}dianiline
- 4,4’-{4-[4-(Diphenylamino)phenyl]pyridine-2,6-diyl}dibenzamide
Uniqueness
4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
573685-54-8 |
|---|---|
Formule moléculaire |
C37H26N2O4 |
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
4-[6-(4-carboxyphenyl)-4-[4-(N-phenylanilino)phenyl]pyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C37H26N2O4/c40-36(41)28-15-11-26(12-16-28)34-23-30(24-35(38-34)27-13-17-29(18-14-27)37(42)43)25-19-21-33(22-20-25)39(31-7-3-1-4-8-31)32-9-5-2-6-10-32/h1-24H,(H,40,41)(H,42,43) |
Clé InChI |
HHAXLPGDWRORNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=NC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


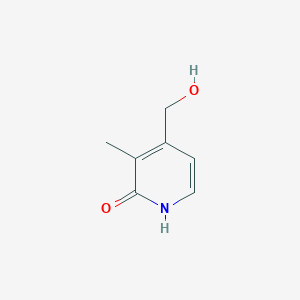
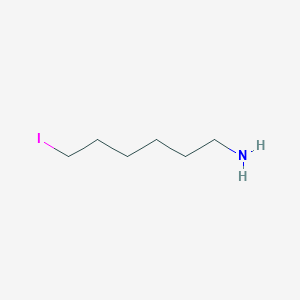
![3-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13136241.png)
![8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine](/img/structure/B13136255.png)
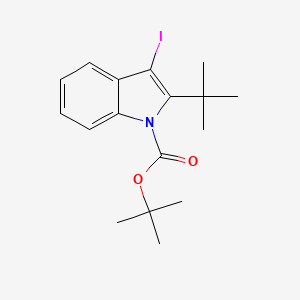
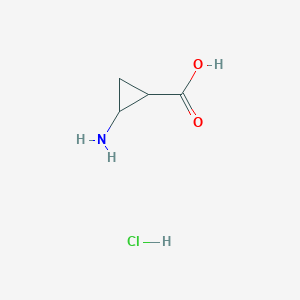

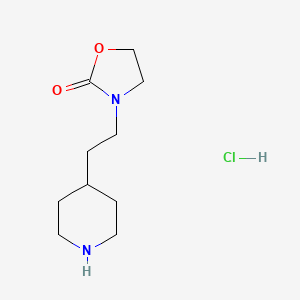
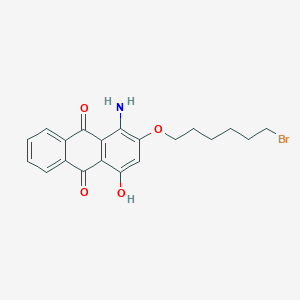
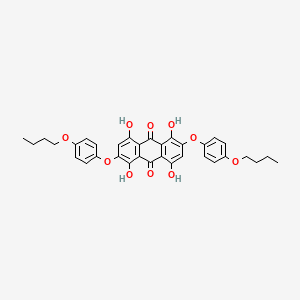
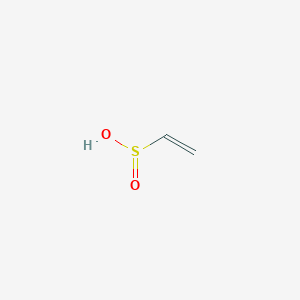

![3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13136314.png)
![3H-benzo[e]benzimidazol-2-ylmethanol](/img/structure/B13136316.png)
